

A Historical and Technical Guide to Sodium Methylarsonate in Agriculture

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Compound of Interest

Compound Name: Sodium methylarsonate

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Introduction

Sodium methylarsonate, commonly known as monosodium methanearsonate (MSMA), is an organic arsenical herbicide that has been utilized in agriculture for decades.^[1] As a post-emergent herbicide, it has been particularly effective against a range of grassy and broadleaf weeds, notably in cotton and turfgrass cultivation.^[2] Its mode of action involves interference with essential plant metabolic processes, leading to plant death.^{[2][3]} However, concerns over the environmental fate of its arsenic-containing structure and potential health risks have led to significant regulatory restrictions on its use.^{[4][5]} This technical guide provides an in-depth history of MSMA's use in agriculture, presenting quantitative data, detailed experimental protocols, and visualizations of its biochemical and environmental pathways.

History of Use and Regulation

The use of organic arsenicals as herbicides became prominent in the mid-20th century, with MSMA being favored for its efficacy and selectivity in certain crops.^[6] It was widely adopted for post-emergent weed control in cotton and for managing difficult weeds like crabgrass and dallisgrass in turfgrass settings.^[2]

The regulatory landscape for MSMA began to shift significantly in the early 2000s due to growing concerns about the potential for the organic arsenic in MSMA to convert to the more

toxic inorganic arsenic in the environment.[4] This led to a series of reviews and actions by the U.S. Environmental Protection Agency (EPA).

Key Regulatory Milestones:

- 2006: The EPA initiated a reregistration eligibility decision for organic arsenicals, including MSMA, citing risks associated with the conversion to inorganic arsenic and potential drinking water contamination.[3]
- 2009: A phase-out of many uses of MSMA was announced. Uses on athletic fields, parks, residential lawns, and in forestry were canceled.[5] However, uses on cotton, sod farms, and golf courses were allowed to continue under specific restrictions pending further review.[5]
- Post-2009: The remaining uses of MSMA have been subject to ongoing review and stringent application guidelines.[5]

Data Presentation

Table 1: Approved Application Rates and Restrictions for MSMA

Crop/Use Site	Maximum Application Rate (per application)	Maximum Applications per Season	Additional Restrictions
Cotton	2 lbs active ingredient per acre	2	Post-emergent application only. 50-foot buffer zone around permanent water bodies.[5]
Golf Courses	Spot treatment	Not specified	Restricted to spot treatments of no more than 100 sq. ft. per spot.[3]
Sod Farms	Not specified	1-2	Not specified

Table 2: Efficacy of MSMA on Selected Weed Species in Cotton

Weed Species	Common Name	MSMA Efficacy (%)	Application Rate	Reference
Amaranthus palmeri	Palmer amaranth	Antagonized glyphosate efficacy	2.2 kg ai/ha	[2]
Echinochloa crus-galli	Barnyardgrass	Antagonized glyphosate efficacy	2.2 kg ai/ha	[2]
Sesbania herbacea	Hemp sesbania	Antagonized glyphosate efficacy	2.2 kg ai/ha	[2]
Ipomoea hederacea	Ivyleaf morningglory	Glufosinate controlled better	2.2 kg ai/ha	[2]
Sida spinosa	Prickly sida	Antagonized glufosinate efficacy	2.2 kg ai/ha	[2][7]

Note: Efficacy can be influenced by weed size, growth stage, and environmental conditions. Data from a study on tank-mixtures suggests MSMA can interfere with the efficacy of other herbicides.

Table 3: Environmental Persistence of MSMA

Soil Type	Half-life (days)	Conditions	Reference
Not specified	~180	Soil	[8]
Sandy Loam	7-14	Aerobic	[9]
Clay Loam	14-28	Aerobic	[9]

Note: The persistence of MSMA in the environment is highly variable and depends on factors such as soil type, temperature, moisture, and microbial activity.[10]

Experimental Protocols

Protocol for Analysis of MSMA Residues in Soil

This protocol outlines a general procedure for the extraction and analysis of MSMA and its degradation products from soil samples using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), a common method for arsenic speciation.

1.1. Sample Collection and Preparation:

- Collect soil samples from the area of interest using a standardized soil coring method.
- Air-dry the soil samples and sieve through a 2-mm mesh to remove large debris.
- Homogenize the sieved soil before extraction.

1.2. Extraction:

- Weigh approximately 5 g of the prepared soil into a centrifuge tube.
- Add 25 mL of a suitable extraction solution (e.g., a phosphate buffer or a mild acid solution).
- Shake the mixture for a specified period (e.g., 2 hours) on a mechanical shaker.
- Centrifuge the sample to separate the soil particles from the extract.
- Filter the supernatant through a 0.45 μm filter to remove any remaining particulate matter.

1.3. HPLC-ICP-MS Analysis:

- Instrumentation: Utilize an HPLC system equipped with an anion-exchange column suitable for separating arsenic species, coupled to an ICP-MS.
- Mobile Phase: Prepare an appropriate mobile phase, typically a buffered solution, to achieve separation of MMAA (monomethylarsonic acid, the anionic form of MSMA), DMAA (dimethylarsinic acid), arsenite (As(III)), and arsenate (As(V)).
- ICP-MS Conditions: Optimize the ICP-MS for the detection of arsenic (m/z 75).
- Calibration: Prepare a series of calibration standards containing known concentrations of MMAA, DMAA, As(III), and As(V) to quantify the concentrations in the soil extracts.
- Analysis: Inject the filtered soil extract onto the HPLC column and monitor the arsenic signal from the ICP-MS. The retention time of the peaks will identify the arsenic species, and the peak area will be used for quantification.

1.4. Quality Control:

- Analyze procedural blanks and certified reference materials to ensure the accuracy and precision of the method.
- Perform spike recovery experiments to assess the efficiency of the extraction procedure.

Protocol for Assessing Acute Toxicity of MSMA to Aquatic Organisms (based on OECD Guideline 202)

This protocol provides a framework for evaluating the acute toxicity of MSMA to a standard aquatic invertebrate, *Daphnia magna*.

2.1. Test Organism:

- Use juvenile *Daphnia magna* (<24 hours old) from a healthy, laboratory-maintained culture.

2.2. Test Substance Preparation:

- Prepare a stock solution of MSMA in a suitable solvent (e.g., deionized water).
- Prepare a series of test concentrations by diluting the stock solution with the same water used for culturing the daphnids. A geometric series of at least five concentrations is recommended.
- Include a control group (culture water only) and, if a solvent is used, a solvent control.

2.3. Test Conditions:

- Test Vessels: Use glass beakers or other inert containers.
- Test Volume: Ensure a sufficient volume to prevent overcrowding (e.g., 20 mL per 5 daphnids).
- Temperature: Maintain a constant temperature, typically 20 ± 2 °C.
- Light: Provide a 16-hour light: 8-hour dark photoperiod.
- Feeding: Do not feed the organisms during the test.

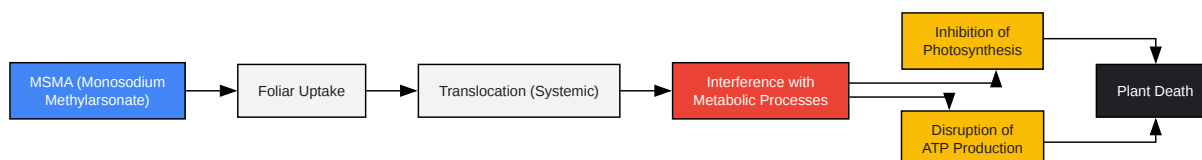
2.4. Procedure:

- Randomly allocate daphnids to the test vessels (e.g., 20 daphnids per concentration, divided among replicate vessels).
- Expose the daphnids to the test concentrations for 48 hours.
- Observe the daphnids at 24 and 48 hours and record the number of immobilized (unable to swim) individuals.

2.5. Data Analysis:

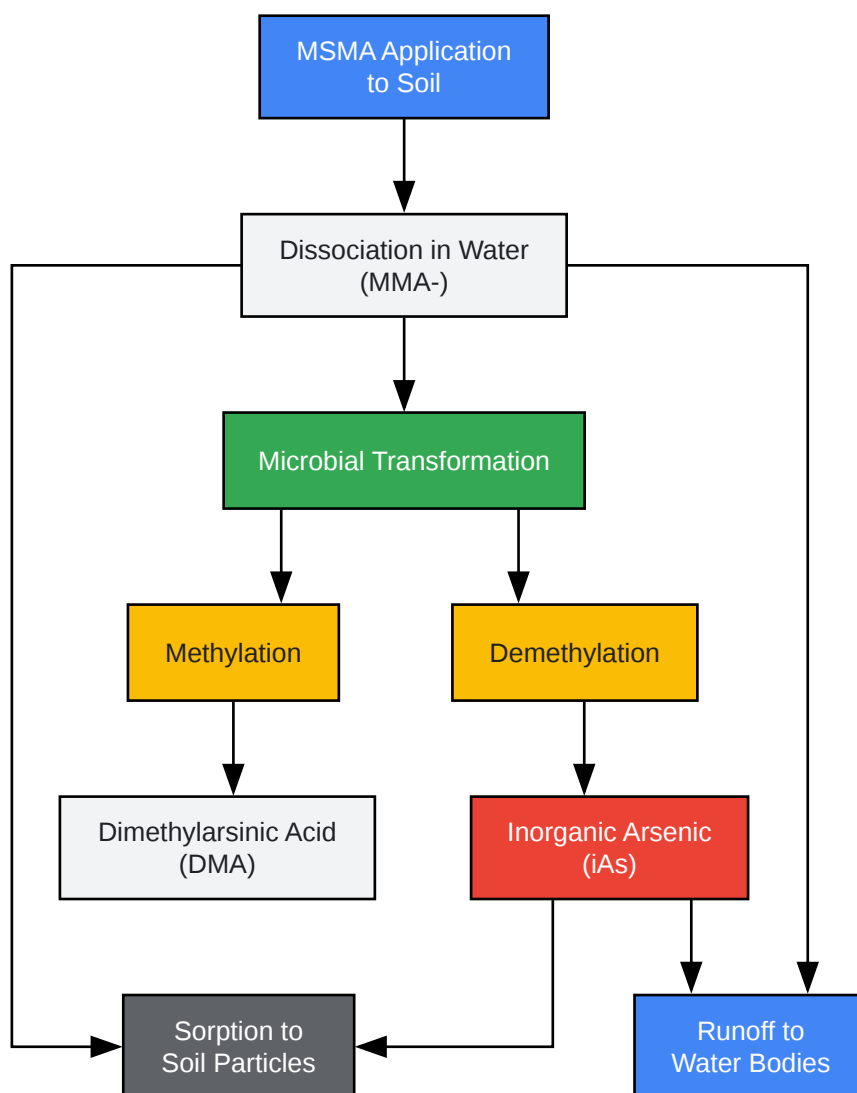
- Calculate the percentage of immobilization for each concentration at each observation time.
- Determine the 48-hour EC50 (the concentration that causes immobilization in 50% of the test organisms) using appropriate statistical methods (e.g., probit analysis).

Mandatory Visualization



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Caption: Simplified signaling pathway of MSMA's mode of action in plants.



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Caption: Conceptual workflow of the environmental fate of MSMA in soil.

Conclusion

The history of **sodium methylarsonate** in agriculture is a compelling case study of a highly effective herbicide whose use has been curtailed due to environmental and health concerns. While its efficacy against challenging weeds in cotton and turf is well-documented, the potential for arsenic mobilization in the environment has necessitated stringent regulations. For researchers and scientists, understanding the technical details of its application, mode of action, and environmental fate is crucial for developing safer and more sustainable weed management strategies. The protocols and data presented in this guide offer a foundational

resource for further investigation into the legacy of MSMA and the future of herbicide development.

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